Benzoic acid, 2-[2-[1,2,3,4-tetrahydro-2-methyl-7-(3-oxobutyl)-6-quinolinyl]diazenyl]-
Description
The compound Benzoic acid, 2-[2-[1,2,3,4-tetrahydro-2-methyl-7-(3-oxobutyl)-6-quinolinyl]diazenyl]- is a structurally complex molecule featuring a benzoic acid backbone substituted with a diazenyl (N=N) group linked to a tetrahydroquinoline moiety. The tetrahydroquinoline ring system is further modified with a 2-methyl group and a 3-oxobutyl chain at the 7-position.
Properties
CAS No. |
864849-18-3 |
|---|---|
Molecular Formula |
C21H23N3O3 |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
2-[[2-methyl-7-(3-oxobutyl)-1,2,3,4-tetrahydroquinolin-6-yl]diazenyl]benzoic acid |
InChI |
InChI=1S/C21H23N3O3/c1-13-7-9-15-12-20(16(10-8-14(2)25)11-19(15)22-13)24-23-18-6-4-3-5-17(18)21(26)27/h3-6,11-13,22H,7-10H2,1-2H3,(H,26,27) |
InChI Key |
JZTCOJKNZPNJHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=CC(=C(C=C2N1)CCC(=O)C)N=NC3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 2-[2-[1,2,3,4-tetrahydro-2-methyl-7-(3-oxobutyl)-6-quinolinyl]diazenyl]- typically involves the following steps:
Diazotization: The starting material, 1,2,3,4-tetrahydro-2-methyl-7-(3-oxobutyl)-6-quinoline, is diazotized using sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the corresponding diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with benzoic acid in the presence of a base, such as sodium hydroxide (NaOH), to form the azo compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxide derivatives.
Reduction: The azo linkage (N=N) can be reduced to form the corresponding amine derivatives using reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst.
Substitution: The benzoic acid moiety can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or peracids are commonly used oxidizing agents.
Reduction: Sodium dithionite (Na2S2O4) or catalytic hydrogenation using palladium on carbon (Pd/C) are typical reducing conditions.
Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) for halogenation.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
Benzoic acid, 2-[2-[1,2,3,4-tetrahydro-2-methyl-7-(3-oxobutyl)-6-quinolinyl]diazenyl]- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes and pigments due to its azo linkage, which imparts vibrant colors.
Mechanism of Action
The mechanism of action of benzoic acid, 2-[2-[1,2,3,4-tetrahydro-2-methyl-7-(3-oxobutyl)-6-quinolinyl]diazenyl]- involves its interaction with specific molecular targets. The azo linkage can undergo reduction to form amine derivatives, which can interact with biological macromolecules such as proteins and DNA. The quinoline moiety can intercalate into DNA, disrupting its function and leading to potential antimicrobial or anticancer effects. The exact pathways and molecular targets depend on the specific biological context and the derivatives formed during metabolism.
Comparison with Similar Compounds
Key Observations:
Diazenyl Group : The target compound and Pigment Red 68 share a diazenyl group, a hallmark of azo dyes and coordination complexes. However, the absence of sulfonic acid groups in the target may limit its solubility compared to Pigment Red 68 .
Heterocyclic Systems: The tetrahydroquinoline in the target compound contrasts with the benzimidazolone in the polymer (CAS 1980007-59-7). Quinoline derivatives are often bioactive (e.g., antimalarials), while benzimidazolones are common in polymers and corrosion inhibitors .
This differs from the sulfonyl or halogenated substituents in other analogs .
Physicochemical and Application-Based Comparisons
Biological Activity
The compound Benzoic acid, 2-[2-[1,2,3,4-tetrahydro-2-methyl-7-(3-oxobutyl)-6-quinolinyl]diazenyl]- is a derivative of benzoic acid that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a complex structure that includes a benzoic acid moiety and a diazenyl group linked to a quinoline derivative. This structure is significant for its biological activity as it may influence binding interactions with biological targets.
Research indicates that benzoic acid derivatives can modulate various biochemical pathways. The compound is hypothesized to interact with protein degradation systems, particularly the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP) . These pathways are crucial for cellular homeostasis and the removal of damaged proteins, which is particularly relevant in aging and cancer biology.
Efficacy in Cell-Based Assays
A study evaluated the effects of benzoic acid derivatives on human foreskin fibroblasts, showing that certain derivatives enhanced the activities of cathepsins B and L—key enzymes in protein degradation—by up to 467.3% . The compound's ability to induce proteasomal activity was also noted, suggesting potential applications in treating age-related diseases or conditions characterized by protein aggregation.
Anticancer Activity
In vitro studies have demonstrated that derivatives of benzoic acid exhibit anticancer properties. For instance, compounds similar to the one discussed have shown significant cytotoxic effects against various cancer cell lines while exhibiting low toxicity towards normal cells . These findings suggest that such compounds could be developed into chemotherapeutic agents.
Antimicrobial Properties
Benzoic acid derivatives are known for their antimicrobial properties. The compound's structural features may enhance its ability to disrupt bacterial cell membranes or inhibit essential enzymatic processes within microbial cells. This aspect warrants further investigation into its potential as an antimicrobial agent.
Data Table: Biological Activities of Benzoic Acid Derivatives
| Activity | Compound | Cell Line Tested | Effect Observed |
|---|---|---|---|
| Proteasome Activation | Compound 1 | Human Fibroblasts | 467.3% increase |
| Cytotoxicity | Compound 2 | Hep-G2 | Low toxicity (4.81%) |
| Antimicrobial | Compound 3 | Various Bacteria | Significant inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
